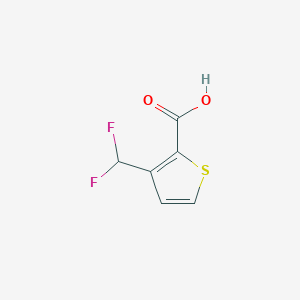

3-(Difluoromethyl)thiophene-2-carboxylic acid

Description

Historical Context and Discovery

The synthesis of 3-(difluoromethyl)thiophene-2-carboxylic acid emerged alongside broader advancements in fluorination techniques during the late 20th and early 21st centuries. Fluorinated heterocycles gained prominence as researchers recognized fluorine’s ability to modulate pharmacokinetic properties, such as membrane permeability and resistance to oxidative degradation. Early routes to this compound involved direct fluorination of thiophene precursors using reagents like sulfur tetrafluoride ($$ \text{SF}_4 $$) or diethylaminosulfur trifluoride (DAST), which enabled selective introduction of the difluoromethyl group while preserving the carboxylic acid functionality. Industrial-scale production later optimized these methods for higher yields and purity, leveraging continuous-flow reactors to handle volatile fluorinating agents safely.

A key breakthrough came with the development of decarboxylative fluorination strategies, which allowed for the simultaneous introduction of fluorine and retention of the thiophene ring’s aromaticity. For example, bromo(difluoro)acetic acid has been utilized as a cost-effective fluorinating agent in the presence of potassium carbonate ($$ \text{K}2\text{CO}3 $$), enabling room-temperature synthesis of fluorinated heterocycles. These innovations underscore the compound’s role as a testbed for novel fluorination methodologies.

Significance in Heterocyclic Chemistry

The incorporation of a difluoromethyl group into the thiophene scaffold confers unique electronic and steric properties that have made this compound a subject of intensive study. Fluorine’s high electronegativity induces electron-withdrawing effects, which polarize the thiophene ring and enhance its reactivity toward electrophilic substitution. This polarization is evident in the compound’s infrared (IR) spectrum, where the carboxylic acid carbonyl stretch appears at 1680–1700 cm$$^{-1}$$, slightly downshifted compared to non-fluorinated analogs due to inductive effects.

The difluoromethyl group also influences the compound’s conformational behavior. Nuclear magnetic resonance (NMR) studies reveal distinct splitting patterns for the difluoromethyl protons ($$ \delta = 5.8–6.2 $$ ppm in $$ ^1\text{H} \text{NMR} $$), attributable to coupling with adjacent fluorine atoms. Such structural features enable precise tuning of intermolecular interactions, making the compound a versatile building block for drug candidates targeting enzymes or receptors sensitive to fluorinated motifs.

Moreover, the compound participates in diverse reactions, including:

- Nucleophilic substitution at the difluoromethyl group, facilitating the synthesis of thiophene-based sulfonamides and ethers.

- Oxidation of the thiophene ring to sulfoxides or sulfones, which are valuable in agrochemical applications.

- Decarboxylation under basic conditions, yielding 3-(difluoromethyl)thiophene derivatives with enhanced lipid solubility.

These reactivities highlight its utility in constructing complex molecules for pharmaceutical and material science applications.

Position within Thiophene Derivative Research

Within the vast landscape of thiophene derivatives, this compound occupies a niche defined by its dual functionalization. A comparison with related compounds illustrates its distinctiveness:

The compound’s carboxylic acid group further enables conjugation with amines or alcohols, forming amides or esters critical in prodrug design. For instance, coupling with pyrrolidine derivatives generates inhibitors of cyclooxygenase-2 (COX-2), a target in anti-inflammatory drug development. Additionally, its fluorinated analogs have shown promise in photovoltaic materials, where the thiophene ring’s electron-deficient character improves charge transport efficiency.

Properties

IUPAC Name |

3-(difluoromethyl)thiophene-2-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4F2O2S/c7-5(8)3-1-2-11-4(3)6(9)10/h1-2,5H,(H,9,10) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DAQBXAMVSOIJCO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1C(F)F)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4F2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

189330-25-4 | |

| Record name | 3-(difluoromethyl)thiophene-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(Difluoromethyl)thiophene-2-carboxylic acid typically involves the functionalization of the thiophene ring. One common method is the direct fluorination of thiophene derivatives using fluorinating agents such as sulfur tetrafluoride (SF4) or diethylaminosulfur trifluoride (DAST) . The reaction conditions often require the presence of a base, such as triethylamine, and are carried out at room temperature in solvents like acetonitrile.

Industrial Production Methods

Industrial production of this compound may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process is optimized for high yield and purity, ensuring the compound meets the required specifications for its intended applications.

Chemical Reactions Analysis

Esterification and Amidation Reactions

The carboxylic acid group undergoes standard derivatization reactions to form esters, amides, or acid chlorides. For example:

-

Esterification : Reaction with alcohols (R-OH) under acid catalysis (e.g., H₂SO₄) yields esters.

-

Amidation : Coupling with amines (R-NH₂) using reagents like EDCI or HATU produces amides.

Example Reaction :

Key Data :

| Substrate (R-OH) | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Methanol | H₂SO₄ | 85 | |

| Benzyl alcohol | H₂SO₄ | 78 |

Electrophilic Aromatic Substitution

The thiophene ring participates in electrophilic substitution, with regioselectivity controlled by the electron-withdrawing difluoromethyl and carboxylic acid groups. Common reactions include:

-

Halogenation : Bromination or chlorination at the 4- or 5-positions using reagents like NBS or Cl₂ .

-

Nitration : Nitric acid introduces nitro groups, primarily at the 5-position .

Example Mechanism :

Electrophiles (e.g., Br⁺) attack the electron-rich 4- or 5-positions due to meta-directing effects of the -CF₂H and -COOH groups .

Observed Products :

| Reaction | Product Structure | Yield (%) | Reference |

|---|---|---|---|

| Bromination | 5-Bromo-3-(difluoromethyl)thiophene-2-carboxylic acid | 72 | |

| Chlorination | 4,5-Dichloro-3-(difluoromethyl)thiophene-2-carboxylic acid | 65 |

Nucleophilic Acyl Substitution

The carboxylic acid can be converted to acyl chlorides using thionyl chloride (SOCl₂) or oxalyl chloride, enabling further reactivity :

Applications :

-

Acyl chlorides react with amines to form amides or with alcohols to form esters under mild conditions.

-

Used in peptide coupling or polymer synthesis.

Decarboxylation Reactions

Under thermal or basic conditions, decarboxylation occurs, yielding 3-(difluoromethyl)thiophene. This is facilitated by the electron-withdrawing -CF₂H group stabilizing the transition state :

Conditions :

Radical Reactions

The difluoromethyl group can participate in radical-mediated processes. For example, in the presence of hydrogen donors (e.g., 1,2-benzenedithiol), hydrodifluoromethylation of alkenes may occur, analogous to hydrotrifluoromethylation with TT-CF₃⁺ reagents :

Key Insights :

-

Radical stability is enhanced by the thiophene ring’s conjugation .

-

Yields depend on the alkene’s substitution pattern (mono- > di- > trisubstituted) .

Coordination Chemistry

The carboxylic acid group acts as a ligand for metal ions. For example, copper-mediated cross-coupling reactions with arylboronic acids form biaryl derivatives :

Reported Yields :

| Arylboronic Acid | Catalyst | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Cu(0) | 88 | |

| 4-NO₂-C₆H₄-B(OH)₂ | Cu(0) | 76 |

Biological Activity and Derivatives

While not a direct reaction, the compound’s derivatives (e.g., amides) show bioactivity. For instance, thiophene-2-carboxylic acids are potent inhibitors of D-amino acid oxidase (DAO), with IC₅₀ values in the micromolar range . Substitutions at the 5-position (e.g., Cl, CH₃) enhance potency .

Stability and Degradation

Scientific Research Applications

1.1. Inhibition of D-amino Acid Oxidase

A notable application of thiophene-2-carboxylic acids, including 3-(difluoromethyl)thiophene-2-carboxylic acid, is their role as inhibitors of D-amino acid oxidase (DAO). Research has demonstrated that certain derivatives exhibit low micromolar inhibitory potency, making them promising candidates for the treatment of schizophrenia and other neuropsychiatric disorders. The structure-activity relationship (SAR) studies revealed that small substituents on the thiophene ring are well-tolerated, leading to enhanced inhibitory activity. For instance, compounds derived from this scaffold showed IC50 values as low as 0.09 µM, indicating strong potential for drug development .

1.2. Fluorination Effects on Bioactivity

Fluorinated compounds have been recognized for their improved bioactivity and metabolic stability. The introduction of fluorine into drug molecules often enhances their pharmacokinetic properties, making them more effective. In the case of this compound, the difluoromethyl group significantly alters its physicochemical properties, which can be fine-tuned for specific therapeutic targets .

2.1. Herbicidal Properties

Research indicates that thiophene-2-carboxylic acid derivatives can serve as effective herbicides. The compound can be formulated into various application forms such as solutions, powders, and emulsions for agricultural use. Studies have shown that these compounds can be combined with other crop protection agents to enhance efficacy against pests and phytopathogenic fungi . The application rates for these herbicides can vary; for instance, a post-emergence treatment may utilize approximately 1.0 kg/ha .

2.2. RORγt Inhibition

Another significant application is in the development of retinoic acid receptor-related orphan receptor-gamma t (RORγt) inhibitors. Compounds derived from thiophene-2-carboxylic acid have shown high binding affinity and inhibitory activity in models of autoimmune diseases such as experimental autoimmune encephalomyelitis (EAE). These findings suggest a potential role in treating inflammatory conditions .

Synthesis and Structural Insights

The synthesis of this compound typically involves conventional methods such as reaction with thionyl chloride in suitable solvents like toluene or n-pentane . The structural modifications introduced by the difluoromethyl group not only enhance solubility but also affect the compound's interaction with biological targets.

4.1. Table: Inhibitory Potency of Thiophene Derivatives

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | 0.09 | D-amino acid oxidase |

| Thiophene-3-carboxylic acid | 4.4 | D-amino acid oxidase |

| RORγt inhibitor derivative | N/A | RORγt |

4.2. Table: Formulation Types for Agrochemical Use

| Formulation Type | Description |

|---|---|

| Solutions | Directly sprayable liquids |

| Powders | Dry formulations for dispersal |

| Emulsions | Mixtures of oil and water for enhanced delivery |

Mechanism of Action

The mechanism of action of 3-(Difluoromethyl)thiophene-2-carboxylic acid involves its interaction with molecular targets such as enzymes and receptors. The difluoromethyl group enhances the compound’s binding affinity and selectivity, leading to its biological effects. The pathways involved may include inhibition of specific enzymes or modulation of receptor activity .

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key physicochemical parameters of 3-(difluoromethyl)thiophene-2-carboxylic acid with structurally similar compounds:

Notes:

- Electronic Effects : The -CF₂H group provides moderate electron-withdrawing effects compared to -CF₃ (stronger) and -F (weaker). This balance may optimize interactions with enzyme active sites .

- Lipophilicity: Difluoromethyl increases lipophilicity (logP) compared to non-fluorinated analogs, enhancing membrane permeability .

Enzyme Inhibition

- 3-(Trifluoromethyl)thiophene-2-carboxylic acid : Demonstrated competitive inhibition of AmpC β-lactamase (Kᵢ = 26 µM) via interactions with active-site residues .

Thromboxane Synthetase Inhibition

- 3-Methylbenzo[b]thiophene-2-carboxylic acid (compound 71 in ) showed potent TxA2 synthetase inhibition (IC₅₀ < 1 µM). The methyl group’s steric bulk and electronic properties are critical for binding .

Protein-Ligand Interactions

- 3-(Carboxyformamido)thiophene-2-carboxylic acid (C2 in ) exhibited high binding affinity (pKi) to protein tyrosine phosphatases, highlighting the importance of the carboxylic acid group for polar interactions .

Biological Activity

3-(Difluoromethyl)thiophene-2-carboxylic acid is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, including antimicrobial, anticancer, and other therapeutic properties, supported by various research findings.

Chemical Structure and Properties

The compound this compound has the following chemical structure:

- Chemical Formula : C6H4F2O2S

- CAS Number : 189330-25-4

This compound features a thiophene ring substituted with a difluoromethyl group and a carboxylic acid moiety, which contributes to its reactivity and biological activity.

Biological Activity Overview

Research indicates that this compound exhibits various biological activities, including:

- Antimicrobial Activity

- Anticancer Activity

- Potential Anti-inflammatory Effects

Antimicrobial Activity

Studies have shown that derivatives of thiophene-2-carboxylic acids possess significant antimicrobial properties. For instance, compounds similar to this compound have demonstrated efficacy against various bacterial strains, including:

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| E. coli | 40 µg/mL |

| S. aureus | 50 µg/mL |

| K. pneumoniae | 30 µg/mL |

These results indicate that the compound could serve as a potential lead in developing new antimicrobial agents .

Anticancer Activity

The anticancer potential of this compound has been investigated through various in vitro studies. Notably, it has shown promising results against different cancer cell lines:

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 (breast cancer) | 12.41 |

| PC3 (prostate cancer) | 9.71 |

| HCT-116 (colon cancer) | 7.36 |

These findings suggest that the compound may induce apoptosis in cancer cells by targeting specific molecular pathways involved in cell proliferation and survival .

The mechanism of action for this compound is believed to involve:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in DNA synthesis and cell division.

- Receptor Interaction : It can bind to specific receptors on cell surfaces, modulating signal transduction pathways.

- Induction of Apoptosis : The compound may activate pro-apoptotic pathways while inhibiting anti-apoptotic proteins, leading to programmed cell death in cancer cells.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of thiophene derivatives, including this compound, against multi-drug resistant strains of bacteria. The results indicated significant inhibition zones comparable to standard antibiotics .

- Cytotoxicity Against Cancer Cells : In another investigation, researchers assessed the cytotoxic effects of the compound on various cancer cell lines. The study revealed that the compound effectively reduced cell viability and induced morphological changes indicative of apoptosis .

Q & A

Q. What are the recommended safety protocols for handling 3-(Difluoromethyl)thiophene-2-carboxylic acid in laboratory settings?

- Methodological Answer: Laboratory handling should prioritize personal protective equipment (PPE), including chemically resistant gloves (e.g., nitrile or neoprene) and lab coats. Respiratory protection may be required if ventilation is inadequate . Avoid skin contact and inhalation by working in a fume hood. Spills should be contained using inert absorbents (e.g., vermiculite) and disposed of according to hazardous waste regulations . Storage should be in a cool, dry place, away from incompatible materials like strong oxidizing agents or bases .

Q. How can researchers ensure the chemical stability of this compound during experimental procedures?

- Methodological Answer: Stability is maintained under ambient conditions, but exposure to moisture, strong acids/bases, or high temperatures (>100°C) should be avoided due to potential decomposition into sulfur oxides or carbon monoxide . For long-term storage, use airtight containers under inert gas (e.g., nitrogen). Monitor for discoloration or precipitate formation as indicators of degradation.

Q. What are the primary analytical techniques for confirming the purity of synthesized this compound?

- Methodological Answer: High-performance liquid chromatography (HPLC) with UV detection (λ = 210–280 nm) is recommended for purity assessment. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) should confirm structural integrity, with characteristic peaks for the difluoromethyl group (~δ 5.5–6.5 ppm in ¹H NMR) and thiophene ring protons . Mass spectrometry (MS) provides molecular ion verification (e.g., [M+H]+ at m/z 193.2 for C₆H₅F₂O₂S) .

Advanced Research Questions

Q. What strategies optimize the regioselective synthesis of this compound derivatives?

- Methodological Answer: Substituent-directed reactions, such as iodolactonization of 3-alkynylthiophene precursors, can achieve regioselectivity. For example, modifying reaction temperature (e.g., 0°C to RT) and solvent polarity (e.g., DCM vs. THF) influences cyclization pathways. Steric hindrance from bulky substituents (e.g., tert-butyl) enhances selectivity for 6-endo-dig cyclization over competing pathways . Catalytic systems (e.g., iodine in DMF) may further improve yields (70–91% reported for analogous compounds) .

Q. How does the difluoromethyl group influence electronic and steric properties in medicinal chemistry applications?

- Methodological Answer: The difluoromethyl group (-CF₂H) acts as a bioisostere for hydroxyl or methyl groups, enhancing metabolic stability and membrane permeability. Its strong electron-withdrawing effect lowers the pKa of adjacent carboxylic acids (e.g., ~2.5 vs. ~4.5 for non-fluorinated analogs), improving solubility in physiological matrices . Computational studies (DFT) reveal reduced π-electron density on the thiophene ring, which may alter binding affinity in enzyme active sites .

Q. What advanced spectroscopic techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer: 2D NMR techniques (e.g., HSQC, HMBC) clarify connectivity in complex derivatives. For example, HMBC correlations between the difluoromethyl proton (δ ~6.0 ppm) and the thiophene C-2 carbon confirm substitution patterns . X-ray crystallography provides definitive proof of regiochemistry, as seen in iodothienopyranone derivatives with resolved C-F bond angles (~109.5°) .

Q. How can researchers mitigate batch-to-batch variability in the synthesis of this compound?

- Methodological Answer: Strict control of reaction parameters (temperature, stoichiometry) is critical. For example, ester hydrolysis (e.g., methyl to carboxylic acid) requires precise pH monitoring to avoid over-acidification, which can degrade the thiophene ring . Use of anhydrous solvents (e.g., THF over EtOH) minimizes side reactions. Batch consistency is validated via comparative TLC, HPLC retention times, and melting point analysis (±2°C tolerance) .

Contradictions and Data Gaps

- Stability Under Oxidative Conditions: While indicates stability under normal conditions, conflicting data on analogous thiophenes suggest potential sensitivity to peroxides. Further studies under controlled oxidative environments are needed.

- Toxicological Data: No DNEL/DMEL or PNEC values are available . Researchers should adopt ALARA (As Low As Reasonably Achievable) principles until in vitro toxicity assays (e.g., Ames test) are conducted.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.